molecular formula C7H7BrO2S B2864172 3-(4-Bromothiophen-3-yl)propanoic acid CAS No. 1531051-34-9

3-(4-Bromothiophen-3-yl)propanoic acid

Cat. No.: B2864172
CAS No.: 1531051-34-9
M. Wt: 235.1
InChI Key: OHDONTIWPSHQCB-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a propanoic acid group attached to the 3-position.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Bromothiophen-3-yl)propanoic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Ongoing research will likely provide insights into these effects and how they contribute to the compound’s overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the propanoic acid group. One common method involves the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromothiophen-3-yl)propanoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of conductive polymers and organic semiconductors due to its thiophene core.

    Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicinal Chemistry: Explored for its potential use in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorothiophen-3-yl)propanoic acid
  • 3-(4-Fluorothiophen-3-yl)propanoic acid
  • 3-(4-Methylthiophen-3-yl)propanoic acid

Uniqueness

3-(4-Bromothiophen-3-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens or substituents might not. For example, the bromine atom can be easily substituted with various nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the electronic properties imparted by the bromine atom can influence the behavior of the compound in materials science applications .

Properties

IUPAC Name

3-(4-bromothiophen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDONTIWPSHQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531051-34-9
Record name 3-(4-bromothiophen-3-yl)propanoic acid
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